

Comprehensive Application Notes and Protocols for Infigratinib Pharmacokinetic Study in Rabbit Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Infigratinib

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Introduction and Mechanism of Action

Infigratinib (TRUSELTIQ) is an **orally administered small molecule inhibitor** that selectively targets **fibroblast growth factor receptors (FGFRs)**, which are tyrosine kinase receptors playing crucial roles in cell proliferation, differentiation, survival, angiogenesis, and migration. The drug functions as a **reversible, noncompetitive inhibitor** that binds to the allosteric location between the two kinase lobes of FGFRs, precisely targeting the **ATP-binding cleft**. This binding prevents autophosphorylation of the receptor and inhibits downstream signaling cascades, including the **Ras-MAPK pathway**, thereby reducing cell proliferation in cancer cell lines with activating **FGFR amplifications, mutations, or fusions**. **Infigratinib** demonstrates the highest binding affinity for **FGFR1, FGFR2, and FGFR3**, with IC50 values of 1.1 nM, 1 nM, and 2 nM, respectively, and lower affinity for FGFR4 (IC50 61 nM). The drug has a molecular weight of 560.48 g/mol and the chemical formula $C_{26}H_{31}Cl_2N_7O_3$, with relatively low water solubility of 0.0299 mg/ml. [1] [2]

The therapeutic significance of **infigratinib** is particularly evident in **cholangiocarcinoma** (bile duct cancer), where FGFR2 fusions or rearrangements occur in a substantial subset of patients. The **U.S. Food and Drug Administration (FDA)** approved **infigratinib** in May 2021 for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a detected FGFR2 fusion or

rearrangement. Beyond cholangiocarcinoma, clinical development of **infigratinib** has expanded to include **urothelial carcinoma** and, at much lower doses, **achondroplasia**, demonstrating the versatile therapeutic potential of this targeted agent. The drug represents an important advancement in **precision oncology**, offering a targeted therapeutic approach for patients with specific molecular alterations in FGFR signaling pathways. [2]

Key Pharmacokinetic Parameters in Rabbit Models

Pharmacokinetic Profile of Infigratinib

Table 1: Key Pharmacokinetic Parameters of Infigratinib in Healthy Rabbits [1]

Pharmacokinetic Parameter	Mean Value ± SD	Units
C _{max} (Maximum observed concentration)	87.25 ± 1.43	ng/mL
T _{max} (Time to reach C _{max})	6.0 ± 0.03	hours
T _{1/2} (Terminal half-life)	15.24 ± 0.53	hours
AUC _{0-∞} (Area under the curve from time zero to infinity)	291.74 ± 3.67	ng·h/mL

Table 2: Steady-State Pharmacokinetic Parameters in Human Cholangiocarcinoma Patients [2]

Pharmacokinetic Parameter	Mean Value	Units
C _{max} (Steady-state maximum concentration)	282.5	ng/mL
AUC ₀₋₂₄ (Area under the curve from 0-24 hours at steady state)	3,780	ng·h/mL
Apparent Volume of Distribution	1,600	L
Terminal Half-life	33.5	hours

Pharmacokinetic Parameter	Mean Value	Units
Total Apparent Clearance	33.1	L/h

The pharmacokinetic profile of **infigratinib** in healthy rabbits reveals important characteristics that inform dosing regimens and experimental design. The **relatively prolonged half-life** (15.24 hours) supports once-daily dosing, while the **6-hour T_{max}** indicates moderate absorption kinetics. When compared to human data from cholangiocarcinoma patients, rabbits demonstrate **similar T_{max} values** but different exposure parameters, which should be considered when extrapolating results across species. The substantial **volume of distribution** observed in humans (1,600 L) suggests extensive tissue distribution, which is consistent with **infigratinib's** protein-binding characteristics (mean 96.8%, mainly to lipoprotein). In humans, **infigratinib** exposure increases more than dose-proportionally over a range of 5-150 mg, with significant accumulation at steady state (8-fold for C_{max} and 5-fold for AUC₀₋₂₄). Food intake significantly affects absorption, with high-fat meals increasing C_{max} by 60%-80% and AUC by 80%-120%, necessitating standardized administration conditions in preclinical and clinical settings. [1] [2]

Analytical Method Details

LC-MS/MS Methodology for Infigratinib Quantification

A **precise and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS)** method has been developed and validated for the quantification of **infigratinib** in human K₂EDTA plasma, which can be effectively applied to rabbit plasma samples. The method demonstrates **excellent linearity** across a concentration range of 1–1,640 ng/mL, with a correlation coefficient (r²) of 0.9997 and a linear regression equation of $y = 0.0015x - 0.0063$, where x represents the concentration and y represents the peak area ratio of **infigratinib** to internal standard. The **accuracy and precision** of the method have been thoroughly validated, with average accuracies of back-assessed concentrations for all quality controls ranging between 96.34% and 100.76%. The mean recoveries of **infigratinib** at low (LQC), medium (MQC), and high (HQC) quality control concentrations were 97.21%, 98.14%, and 96.36%, respectively, demonstrating consistent extraction efficiency across the calibration range. The **retention time variability** was minimal, with %CV findings $\leq 0.62\%$ for both **infigratinib** and the internal standard. [1]

Chromatographic separation is achieved using an Orosil, 3 μm , C18, 150 \times 4.6 mm column maintained at 30°C \pm 5°C. The **mobile phase** consists of acetonitrile, methanol, and 0.1% formic acid in a ratio of 60:30:10, delivered at a flow rate of 0.8 mL/min. The **injection volume** is 5 μL , and the total run time is 2.00 minutes, with **infigratinib** eluting at approximately 0.82 minutes and the internal standard (dasatinib) at 1.11 minutes. For **mass spectrometric detection**, an electrospray ionization (ESI) source is operated in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions monitored are m/z 561.21 \rightarrow 297.18 for **infigratinib** and m/z 488.16 \rightarrow 140.02 for dasatinib (internal standard). The mass instrument parameters are optimized for sensitivity and reproducibility, including source-dependent parameters such as capillary voltage, cone voltage, and desolvation temperature, which are calibrated to achieve optimal ionization efficiency for both compounds. [1]

Animal Study Protocol

Animal Handling and Study Design

Table 3: Experimental Design for Rabbit Pharmacokinetic Study [1]

Study Element	Specification	Rationale
Animal Model	Healthy rabbits	Standard non-rodent model for preclinical PK studies
Fasting Protocol	Overnight fasting before dosing, with food restored 4 hours post-dose	Standardizes absorption conditions; minimizes food effects
Dosage Form	Infigratinib tablets	Clinically relevant formulation
Blood Collection Time Points	0, 0.50, 1, 1.50, 2, 2.50, 3, 4, 6, 8, 12, 16, 20, 24 hours post-dose	Comprehensive characterization of PK profile
Blood Collection Method	Retro-orbital puncture	Established minimally invasive technique in rabbits

Study Element	Specification	Rationale
Sample Collection Tubes	Heparinized Eppendorf tubes	Prevents coagulation; preserves sample integrity

All experimental procedures involving animals must be approved by the **Institutional Animal Care and Use Committee (IACUC)** or equivalent ethical review body. For the referenced study, ethical approval was obtained (ethical number 1447/PO/Re/S/11/CPCSEA-69/A) prior to conducting pharmacokinetic experiments. Rabbits should be housed in **standard laboratory conditions** with appropriate temperature (20-24°C), humidity (40-70%), and light-dark cycles (12-hour each), with free access to water and standard laboratory diet except during specified fasting periods. The animals should be acclimatized to the housing conditions for at least **5-7 days** prior to experimentation to minimize stress-related variations in drug metabolism and disposition. [1]

For the pharmacokinetic study, rabbits are administered a **single oral dose** of **infigratinib**, with blood samples (approximately 0.5 mL each) collected at predetermined time points from the retro-orbital plexus or other appropriate venous access sites. To ensure animal welfare and scientific integrity, the **total blood volume** collected over 24 hours should not exceed the recommended maximum (typically <7.5% of total blood volume for healthy animals). Blood samples are immediately transferred to **K₂EDTA or heparinized tubes** to prevent coagulation, gently inverted several times to ensure proper mixing with anticoagulant, and placed on wet ice until centrifugation. Plasma is separated by **centrifugation at 4°C** (specific force and duration should be optimized, typically 1,500-2,000 × g for 10 minutes), aliquoted into pre-labeled cryovials, and stored at -80°C until analysis to maintain analyte stability. [1]

Sample Processing and Analysis

Sample Extraction Protocol

The **sample extraction procedure** employs liquid-liquid extraction to efficiently isolate **infigratinib** from plasma matrix components while minimizing ion suppression in LC-MS/MS analysis. Frozen plasma samples are **thawed at room temperature** and vortexed to ensure homogeneity. For each sample, 200 µL of plasma is aliquoted into pre-labeled extraction tubes. Then, 50 µL of internal standard working solution

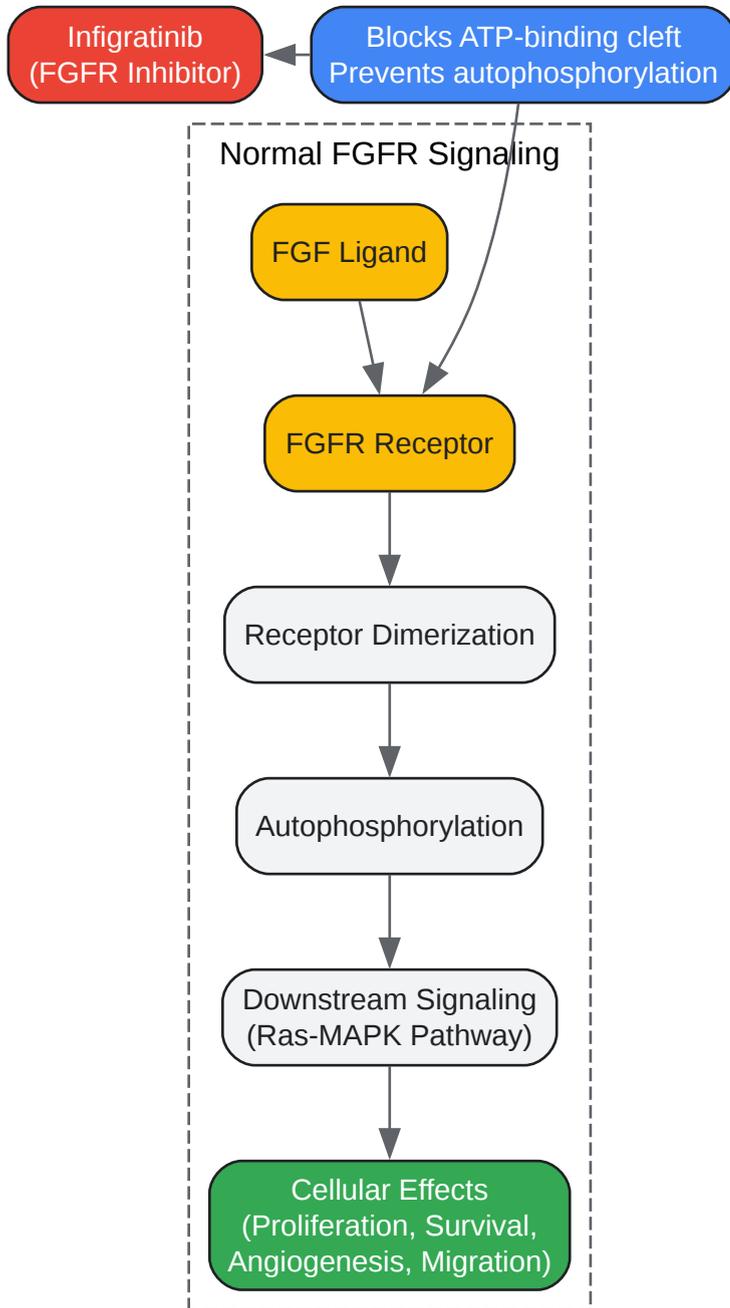
(dasatinib, 5.0 µg/mL) is added to all samples except the blank, resulting in a final concentration of 450 ng/mL. Samples are **vortexed for 10 seconds** to ensure complete mixing before proceeding with extraction. [1]

The extraction is performed by adding **2.50 mL of ethyl acetate** as the extraction solvent to each tube. Samples are then vortexed at 500 rpm for 10 minutes to facilitate efficient partitioning of the analyte into the organic phase. Following vortexing, samples are **centrifuged at 5,000 rpm at 5°C for 5 minutes** to achieve clear phase separation. The **upper organic layer** is carefully transferred to a clean evaporation tube, taking care not to disturb the interface or aqueous layer. The organic extract is **evaporated to dryness under a gentle stream of nitrogen** at 45°C ± 5°C. The dried residue is **reconstituted in 250 µL of mobile phase** and vortexed for 1 minute to ensure complete dissolution of the analyte. Finally, the reconstituted sample is transferred to **designated autosampler vials** for LC-MS/MS analysis, with an injection volume of 5 µL. [1]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway and Infigratinib Mechanism

FGFR Signaling Pathway and Infigratinib Mechanism



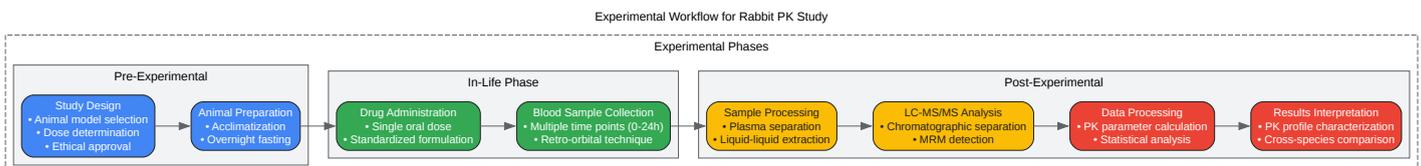
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The **fibroblast growth factor receptor (FGFR) signaling pathway** plays a critical role in regulating essential cellular processes, including proliferation, differentiation, survival, angiogenesis, and migration. In normal physiological conditions, the pathway is activated when **FGF ligands** bind to FGFRs, leading to **receptor dimerization** and subsequent **autophosphorylation** of tyrosine residues in the intracellular domain. This phosphorylation event initiates a **downstream signaling cascade**, primarily through the **Ras-**

MAPK pathway, ultimately resulting in the regulation of gene expression and cellular responses. However, in various cancers, **FGFR alterations** (including amplifications, fusions, and mutations) lead to constitutive activation of this signaling pathway, driving uncontrolled cell proliferation and survival. [1] [2]

Infigratinib exerts its therapeutic effect by **specifically targeting the ATP-binding cleft** of FGFRs in a reversible, noncompetitive manner. The drug binds to the **allosteric location between the two kinase lobes** of the receptor, preventing autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition is particularly effective in cancer cells harboring **FGFR genetic alterations**, as it specifically disrupts the dysregulated signaling driving tumor growth while sparing normal cellular functions. The **selectivity profile of infigratinib** varies across different FGFR subtypes, with highest affinity for FGFR1, FGFR2, and FGFR3, and substantially lower affinity for FGFR4, which explains its particular efficacy in cancers driven by alterations in the former three receptors. [1] [2]

Experimental Workflow for Pharmacokinetic Study



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The **comprehensive experimental workflow** for conducting a pharmacokinetic study of **infigratinib** in rabbit models involves three major phases: pre-experimental planning, in-life procedures, and post-experimental analysis. The **pre-experimental phase** encompasses careful study design, including determination of appropriate sample size, dose selection based on allometric scaling from human doses or previous animal studies, and obtaining necessary ethical approvals. Animal preparation includes adequate

acclimatization period (typically 5-7 days) to minimize stress-related artifacts, followed by overnight fasting before drug administration to standardize absorption conditions. [1]

During the **in-life phase**, rabbits receive a **single oral dose** of **infigratinib**, typically administered as a tablet or suspension via oral gavage, with careful documentation of administration time. Blood samples are collected at **predetermined time points** spanning from pre-dose to 24 hours post-dose, with more frequent sampling during the anticipated absorption and distribution phases. The **blood collection technique** (retro-orbital puncture in the referenced study) should be performed by trained personnel to minimize animal discomfort and ensure sample quality. Immediately after collection, blood samples are transferred to **appropriate anticoagulant-containing tubes** and processed promptly to prevent degradation of the analyte. The **post-experimental phase** involves sample processing, analytical measurement using the validated LC-MS/MS method, and comprehensive data analysis to derive pharmacokinetic parameters through non-compartmental or compartmental modeling approaches. [1]

Conclusion and Applications

The validated **LC-MS/MS method** for quantification of **infigratinib** in plasma, combined with the well-characterized **rabbit pharmacokinetic model**, provides a robust framework for preclinical evaluation of this targeted therapeutic agent. The methodology offers **exceptional sensitivity** (linear range of 1–1,640 ng/mL), **high precision** (inter-day and intra-day CV $\leq 0.62\%$), and **efficient sample processing** (liquid-liquid extraction with ethyl acetate), making it suitable for high-throughput analysis in various research settings. The pharmacokinetic parameters derived from rabbit studies, including the **prolonged half-life** (15.24 hours) and **moderate absorption rate** (T_{max} 6 hours), provide valuable insights for designing dosing regimens in subsequent preclinical studies and informing clinical translation. [1]

This comprehensive protocol has broad applications across **drug development sectors**, including pharmaceutical R&D, academic research, and bioanalytical laboratories. The methodology is particularly valuable for **pharmacokinetic-pharmacodynamic correlation studies**, **bioavailability and bioequivalence assessments**, and **drug interaction investigations**. Furthermore, the validated analytical approach can be adapted for **therapeutic drug monitoring** in clinical settings and **forensic toxicology** applications. The successful application of this protocol, as demonstrated in the referenced research, contributes to the growing body of knowledge on FGFR-targeted therapies and supports the continued development of **infigratinib** for various oncologic indications and beyond. [1] [2] [3]

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Infigratinib Pharmacokinetic Study in Rabbit Models]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548002#infigratinib-pharmacokinetic-study-rabbit-model]

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